3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is a compound that features a pyrrolidine ring, a sulfonamide group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate. The intermediate is then cyclized by refluxing in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or the pyrrolidine ring.
Substitution: The phenyl group and the sulfonamide group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or other functional groups onto the phenyl ring .
Scientific Research Applications
3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the sulfonamide group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenotropil: A compound with a similar pyrrolidine ring structure, used as a nootropic agent.
Prolinol: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2-one: A simpler pyrrolidine derivative with various applications in medicinal chemistry.
Uniqueness
3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is a key feature that differentiates it from other pyrrolidine derivatives .
Properties
CAS No. |
36287-50-0 |
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Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12-9-15(23(18,21)22)7-8-16(12)19-11-14(10-17(19)20)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3,(H2,18,21,22) |
InChI Key |
OTUMEMFZQZQKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)N2CC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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